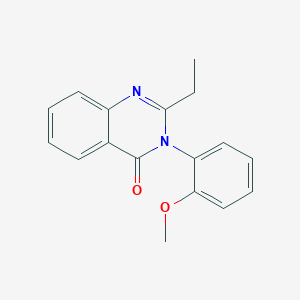![molecular formula C19H20N4O4S B11997245 5-(4-Methoxyphenyl)-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11997245.png)
5-(4-Methoxyphenyl)-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Methoxyphenyl)-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol: MTT , is a heterocyclic compound. Its chemical structure consists of a triazole ring fused with a thiol group and substituted phenyl rings. Let’s break it down:
Triazole Ring: The triazole moiety (1,2,4-triazole) is a five-membered ring containing three nitrogen atoms and two carbon atoms. It imparts unique properties to MTT.
Thiol Group: The thiol (-SH) group contributes to MTT’s reactivity and biological activity.
Substituted Phenyl Rings: The compound features a 4-methoxyphenyl group and a 2,3,4-trimethoxyphenyl group.
準備方法
Synthetic Routes::
Heterocyclization Approach: MTT can be synthesized via heterocyclization of appropriate precursors. For example, the reaction of 4-methoxybenzaldehyde with 2,3,4-trimethoxyaniline in the presence of thiosemicarbazide yields MTT.
Cyclization of Thiosemicarbazide: Thiosemicarbazide reacts with 4-methoxybenzaldehyde and 2,3,4-trimethoxyaniline under acidic conditions to form MTT.
Industrial Production:: MTT is not commonly produced on an industrial scale due to its specialized applications. research laboratories synthesize it for scientific investigations.
化学反応の分析
MTT undergoes various reactions:
Oxidation: MTT can be oxidized to form the corresponding sulfoxide or sulfone derivatives.
Reduction: Reduction of MTT leads to the formation of the corresponding thiol or disulfide compounds.
Substitution: Substituents on the phenyl rings can be modified via substitution reactions.
Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., thiols).
Major products depend on reaction conditions and substituents. For example, oxidation yields MTT sulfoxide or sulfone derivatives.
科学的研究の応用
MTT finds applications in various fields:
Biochemistry: Used as a redox indicator in cell viability assays (e.g., MTT assay).
Anticancer Research: Investigated for potential anticancer properties due to its impact on mitochondrial function.
Antioxidant Activity: MTT exhibits antioxidant effects.
Metal Chelation: MTT can chelate metal ions.
作用機序
MTT’s mechanism involves:
Mitochondrial Function: It affects mitochondrial respiration and energy production.
Redox Cycling: MTT undergoes redox cycling, influencing cellular redox balance.
類似化合物との比較
MTT stands out due to its triazole-thiol combination. Similar compounds include other triazoles (e.g., 1,2,4-triazole) and thiol-containing molecules (e.g., cysteine).
特性
分子式 |
C19H20N4O4S |
|---|---|
分子量 |
400.5 g/mol |
IUPAC名 |
3-(4-methoxyphenyl)-4-[(E)-(2,3,4-trimethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C19H20N4O4S/c1-24-14-8-5-12(6-9-14)18-21-22-19(28)23(18)20-11-13-7-10-15(25-2)17(27-4)16(13)26-3/h5-11H,1-4H3,(H,22,28)/b20-11+ |
InChIキー |
RVZSVSAMASIINM-RGVLZGJSSA-N |
異性体SMILES |
COC1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=C(C(=C(C=C3)OC)OC)OC |
正規SMILES |
COC1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=C(C(=C(C=C3)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


acetate](/img/structure/B11997171.png)

![Bis[3-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undec-1-YL)propyl] disulfide](/img/structure/B11997186.png)



![5-(2-Bromophenyl)-9-chloro-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11997231.png)





![(1E)-Bis[1-(4-chlorophenyl)ethylidene]hydrazine](/img/structure/B11997265.png)
![Methyl 2-(10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)propanoate](/img/structure/B11997269.png)
